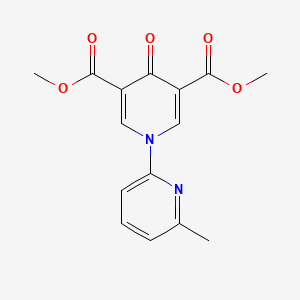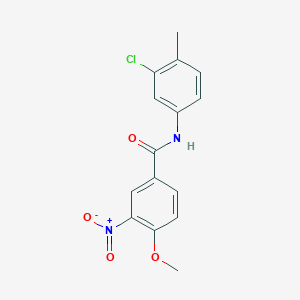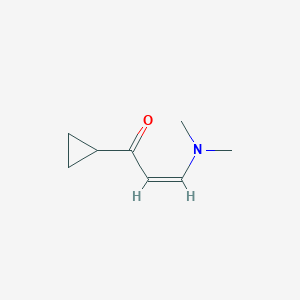
N-(2-chloro-4,6-dimethylphenyl)-2,3-diphenylacrylamide
Vue d'ensemble
Description
N-(2-chloro-4,6-dimethylphenyl)-2,3-diphenylacrylamide, commonly known as CDAA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. CDAA is a member of the acrylamide family, which is widely used in various fields such as medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of CDAA is not fully understood, but it is believed to act by inhibiting the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammation and immune responses. CDAA has also been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation and are often overexpressed in cancer cells.
Biochemical and Physiological Effects:
CDAA has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. CDAA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CDAA is its potency and specificity. CDAA has been shown to be highly effective in inhibiting NF-κB and CDKs, which makes it a valuable tool for investigating the role of these proteins in various diseases. However, CDAA also has some limitations. It is relatively expensive and difficult to synthesize, which limits its availability for research purposes. Additionally, CDAA has been found to be toxic to some cell types at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on CDAA. One area of interest is the development of new CDAA analogs with improved potency and specificity. Another potential direction is the investigation of CDAA's effects on other signaling pathways and proteins involved in disease processes. Additionally, CDAA's potential as a therapeutic agent for the treatment of viral infections warrants further investigation. Finally, the development of more efficient and cost-effective synthesis methods for CDAA would make it more widely available for research purposes.
In conclusion, CDAA is a promising chemical compound with a wide range of potential applications in various scientific fields. Its potency and specificity make it a valuable tool for investigating the role of inflammation, cancer, and viral infections in disease processes. While there are some limitations to its use, CDAA's potential as a therapeutic agent and its ability to serve as a pharmacological tool for research make it an important compound for further study.
Applications De Recherche Scientifique
CDAA has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-viral properties. CDAA has been used as a pharmacological tool to investigate the role of inflammation in various diseases such as arthritis, atherosclerosis, and Alzheimer's disease. CDAA has also been used as a chemotherapeutic agent for the treatment of cancer, particularly in breast and prostate cancer. Additionally, CDAA has shown promising results in inhibiting the replication of various viruses, including HIV, hepatitis B, and influenza.
Propriétés
IUPAC Name |
(E)-N-(2-chloro-4,6-dimethylphenyl)-2,3-diphenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO/c1-16-13-17(2)22(21(24)14-16)25-23(26)20(19-11-7-4-8-12-19)15-18-9-5-3-6-10-18/h3-15H,1-2H3,(H,25,26)/b20-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUHWVCJWKDXIR-HMMYKYKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-1-benzothiophene-3-carboxamide](/img/structure/B4677997.png)
![2-[(3-methylbutyl)thio]-3-(4-methylphenyl)-7-propyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4678006.png)
![2-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4678010.png)

![ethyl 4-(4-chlorobenzyl)-1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4678037.png)
![dimethyl 2-[({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]terephthalate](/img/structure/B4678044.png)

![4-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4678060.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4678099.png)
![ethyl 2-({[2-(2-methylphenyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B4678104.png)
![7-(3-methoxypropyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4678108.png)